N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide
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Overview
Description
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a thiadiazole ring, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction of an appropriate amine with a suitable carboxylic acid derivative.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Coupling Reactions: The final step involves coupling the pyrrolidinone and thiadiazole intermediates with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-ethylbenzamide
- N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide
Uniqueness
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring and the methyl group on the benzamide moiety can affect its binding affinity and selectivity towards molecular targets.
Properties
Molecular Formula |
C22H22N4O2S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C22H22N4O2S/c1-3-15-6-10-18(11-7-15)26-13-17(12-19(26)27)21-24-25-22(29-21)23-20(28)16-8-4-14(2)5-9-16/h4-11,17H,3,12-13H2,1-2H3,(H,23,25,28) |
InChI Key |
OTXWLRVWGWNXRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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